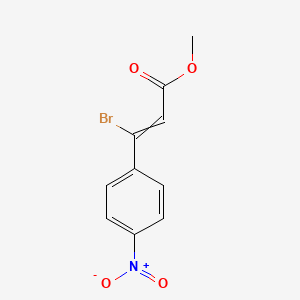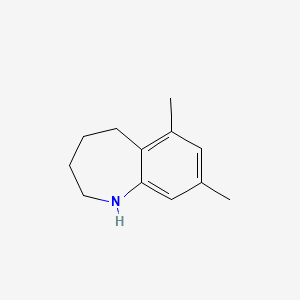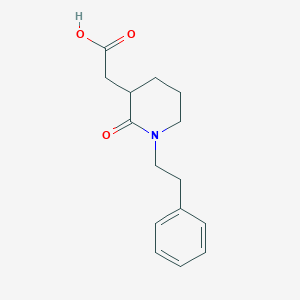![molecular formula C20H25NOS B14204437 3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine CAS No. 830320-28-0](/img/structure/B14204437.png)
3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine is an organic compound characterized by the presence of a pyridine ring substituted with an oct-1-en-1-yl group and a 4-methoxyphenylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for carbon–carbon bond formation due to its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst and a base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective reagents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The double bond in the oct-1-en-1-yl group can be reduced to a single bond.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine involves its interaction with specific molecular targets. The sulfanyl group can form reversible covalent bonds with thiol groups in proteins, affecting their function. The pyridine ring can participate in π-π interactions with aromatic amino acids, influencing protein structure and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenylsulfanyl derivatives: Compounds with similar sulfanyl groups but different alkyl or aryl substituents.
Pyridine derivatives: Compounds with various substituents on the pyridine ring.
Uniqueness
3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a sulfanyl group and an oct-1-en-1-yl group on the pyridine ring distinguishes it from other pyridine derivatives.
Eigenschaften
CAS-Nummer |
830320-28-0 |
|---|---|
Molekularformel |
C20H25NOS |
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
3-[2-(4-methoxyphenyl)sulfanyloct-1-enyl]pyridine |
InChI |
InChI=1S/C20H25NOS/c1-3-4-5-6-9-20(15-17-8-7-14-21-16-17)23-19-12-10-18(22-2)11-13-19/h7-8,10-16H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
VYVVLRBXYGBKEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=CC1=CN=CC=C1)SC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,1'-Biphenyl]-4-carbonitrile, 2'-benzoyl-](/img/structure/B14204376.png)
![1-(4-Phenylphenyl)-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14204387.png)
![3-{[N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl]sulfanyl}propanoic acid](/img/structure/B14204388.png)
![4-[Dimethyl(phenyl)silyl]but-2-en-1-ol](/img/structure/B14204416.png)

![2-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid](/img/structure/B14204425.png)
![L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204432.png)
![2,4,6-Tris(2'-methyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B14204440.png)
![1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]-](/img/structure/B14204441.png)
![Ethyl [(S)-diphenylmethanesulfinyl]acetate](/img/structure/B14204446.png)
![2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline](/img/structure/B14204454.png)

![9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane](/img/structure/B14204467.png)
